3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2097991-96-1
VCID: VC3145712
InChI: InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3
SMILES: CCOC1=CC=CC2=C1CCN2C(=O)CCN
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one

CAS No.: 2097991-96-1

Cat. No.: VC3145712

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one - 2097991-96-1

Specification

CAS No. 2097991-96-1
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 3-amino-1-(4-ethoxy-2,3-dihydroindol-1-yl)propan-1-one
Standard InChI InChI=1S/C13H18N2O2/c1-2-17-12-5-3-4-11-10(12)7-9-15(11)13(16)6-8-14/h3-5H,2,6-9,14H2,1H3
Standard InChI Key KTFIEWDSVLEYQL-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1CCN2C(=O)CCN
Canonical SMILES CCOC1=CC=CC2=C1CCN2C(=O)CCN

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one consists of an indoline ring system with an ethoxy group at position 4, a propan-1-one chain attached to the indoline nitrogen, and terminating with a primary amine group. This structure can be considered a derivative of 3-amino-1-(indolin-1-yl)propan-1-one (CAS#: 46275-39-2), which has a documented molecular formula of C11H14N2O . The addition of an ethoxy group (C2H5O) at the 4-position yields the target compound.

Based on its structure, the molecular formula would be C13H18N2O2 with an estimated molecular weight of approximately 234.30 g/mol. This represents a structural modification of related compounds such as 3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one (CAS: 2091104-39-9) .

Physical and Chemical Properties

The physical and chemical properties of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one can be predicted based on structurally similar compounds. The following table summarizes the anticipated properties:

PropertyPredicted ValueBasis for Prediction
Physical StateSolid at room temperatureCommon for indoline derivatives
AppearanceOff-white to pale yellow solidTypical for similar compounds
SolubilitySoluble in dichloromethane, methanol; limited water solubilityBased on functional groups present
Melting Point115-140°C (estimated)Extrapolated from similar β-aminoketones
Boiling PointLikely decomposes before boilingCommon for complex organic compounds
Log P~2.3-2.8Based on lipophilicity of constituent groups
pKa~9-10 for the amine groupTypical for primary amines

The presence of both the hydrophobic indoline core and the polar amino and ketone functionalities confers amphipathic characteristics to this molecule, influencing its solubility profile and potential interactions with biological systems.

Structural Comparison with Related Compounds

Analogous Compounds

Several structurally related compounds provide reference points for understanding the properties of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-amino-1-(indolin-1-yl)propan-1-one46275-39-2C11H14N2O190.24 g/mol Lacks ethoxy group at position 4
3-Amino-1-(4-(hydroxymethyl)indolin-1-yl)propan-1-one2091104-39-9C12H16N2O2~220.27 g/mol Has hydroxymethyl instead of ethoxy at position 4
3-(2-Aminoethyl)indolin-2-one60716-71-4C10H12N2O176.22 g/mol Different arrangement of functional groups

These structural similarities suggest that the synthetic approaches and characterization methods applicable to these compounds could be adapted for 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one.

Synthetic Methodologies

Reductive Amination Approach

A viable synthetic pathway would likely involve:

  • Preparation of 4-ethoxyindoline through appropriate etherification of 4-hydroxyindoline

  • Reaction with a suitable β-aminoketone precursor

  • Protection/deprotection strategies to ensure selectivity for the desired product

The following reaction conditions might be appropriate:

ParameterRecommended ConditionsRationale
SolventAnhydrous dichloromethane or methanolCommon solvents for similar reactions
Temperature30-90°CBased on similar synthetic procedures
AtmosphereNitrogenTo prevent oxidation of intermediates
Reaction Time1-4 hoursTypical for related transformations

Metal-Free Synthesis

Another potential approach could utilize metal-free synthetic methodologies as described for related β-aminoketones :

  • Reaction of appropriate ynones with amine-containing precursors

  • Catalysis with poly(phosphoric acid) or similar reagents

  • Purification through column chromatography using dichloromethane/methanol mixtures

This approach is supported by documented syntheses of similar β-aminoketones, which typically proceed under mild conditions with good yields .

Purification Methods

Purification of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one would likely involve:

  • Column chromatography using dichloromethane:methanol gradient systems (typically 9:1)

  • Recrystallization from appropriate solvents such as dichloromethane or ethyl acetate

  • Monitoring of reaction progress and purity by thin-layer chromatography (TLC)

  • Potential filtration through celite to remove inorganic catalysts or reagents

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H NMR signals (in CDCl3, δ ppm):

  • Indoline aromatic protons: 6.5-7.2 (multiplets)

  • Ethoxy -CH2-: 3.9-4.1 (quartet, J ≈ 7 Hz)

  • Ethoxy -CH3: 1.3-1.5 (triplet, J ≈ 7 Hz)

  • -CH2- adjacent to ketone: 3.1-3.3 (triplet, J ≈ 7 Hz)

  • -CH2- adjacent to amine: 2.8-3.0 (triplet, J ≈ 7 Hz)

  • Primary amine (-NH2): 1.5-1.8 (broad singlet)

  • Indoline -CH2-CH2-: 2.9-3.1 and 3.7-4.0 (multiplets)

Predicted 13C NMR signals (in CDCl3, δ ppm):

  • Carbonyl carbon: 195-205

  • Aromatic carbons: 110-160

  • Ethoxy -CH2-: 63-68

  • Ethoxy -CH3: 14-16

  • -CH2- adjacent to carbonyl: 35-38

  • -CH2- adjacent to amine: 38-42

These predictions are based on typical chemical shift patterns and data from structurally similar compounds including 3-(Dimethylamino)-1-phenylpropan-1-one, which exhibits comparable functional group arrangements .

Infrared Spectroscopy

Expected key IR absorption bands:

  • N-H stretching (primary amine): 3300-3500 cm-1

  • C-H stretching (aromatic and aliphatic): 2800-3100 cm-1

  • C=O stretching (ketone): 1650-1700 cm-1

  • C-O-C stretching (ethoxy): 1050-1250 cm-1

  • C=C stretching (aromatic): 1400-1600 cm-1

These absorption bands are consistent with those observed for structurally similar compounds reported in the literature .

Mass Spectrometry

In mass spectrometric analysis, the compound would likely show:

  • Molecular ion peak at m/z ≈ 234 (corresponding to molecular formula C13H18N2O2)

  • Fragment ions at m/z ≈ 205 (loss of ethyl), m/z ≈ 189 (loss of amino group), and m/z ≈ 162 (indoline fragment)

High-resolution mass spectrometry would be expected to confirm the molecular formula with an accuracy of ±0.0005 amu, similar to the precision reported for related compounds .

Biological Properties and Applications

Potential ActivityScientific Rationale
Enzyme InhibitionThe β-aminoketone moiety could interact with enzyme active sites through hydrogen bonding and electrostatic interactions
Neurological EffectsIndoline-based compounds have demonstrated interactions with various neuroreceptors
Anti-inflammatorySimilar nitrogen-containing heterocycles have shown modulation of inflammatory pathways
AntimicrobialSome β-aminoketones exhibit activity against bacterial and fungal pathogens

Structure-Activity Relationships

Key structural features that may influence the biological activity of 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one include:

  • The indoline core, which serves as a privileged structure in medicinal chemistry

  • The ethoxy substituent at position 4, which may enhance lipophilicity and membrane permeability

  • The β-aminoketone moiety, capable of forming hydrogen bonds with biological targets

  • The primary amine group, which can participate in salt bridge formation with acidic residues in biomolecules

Research Opportunities and Future Directions

Synthetic Optimization

Future research opportunities for 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one include:

  • Development of efficient, high-yielding synthetic routes

  • Investigation of stereoselective synthesis methods if stereogenic centers are present

  • Exploration of green chemistry approaches to minimize environmental impact

  • Scale-up studies for potential commercial production

Biological Evaluation

Comprehensive biological screening would be valuable to establish:

  • Specific receptor binding profiles

  • Enzyme inhibition patterns

  • Cell-based activity assays

  • In vivo pharmacokinetic and pharmacodynamic properties

Structure Modification Studies

Systematic modification of the 3-Amino-1-(4-ethoxyindolin-1-yl)propan-1-one scaffold could yield valuable structure-activity relationships:

  • Variation of the substituent at position 4 (beyond ethoxy)

  • Modification of the amino terminus (secondary or tertiary amines)

  • Exploration of heterocyclic replacements for the indoline core

  • Investigation of chain length variations in the aminoketone portion

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